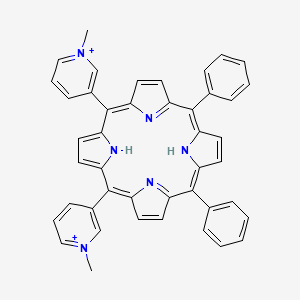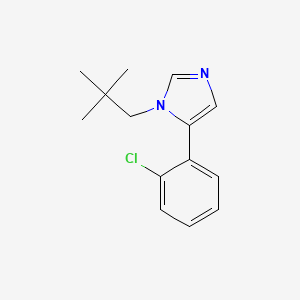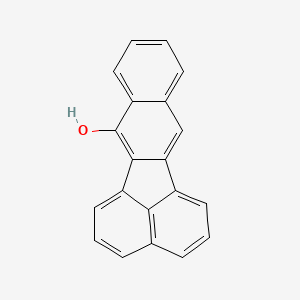![molecular formula C11H21BrMgO2 B14294461 Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]- CAS No. 117021-10-0](/img/structure/B14294461.png)
Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]- is a chemical compound with the molecular formula C11H21BrMgO2. This compound is known for its unique structure, which includes a magnesium atom bonded to a bromine atom and a hexyl chain with a tetrahydropyran-2-yloxy group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]- typically involves the reaction of 6-bromohexanol with tetrahydropyran in the presence of an acid catalyst to form the tetrahydropyran-2-yloxy derivative. This intermediate is then reacted with magnesium in an ether solvent to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the magnesium atom.
Addition Reactions: The hexyl chain can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Addition Reactions: Electrophiles such as halogens or acids are used in the presence of catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted hexyl derivatives, while oxidation reactions can produce hexyl ketones or alcohols.
Wissenschaftliche Forschungsanwendungen
Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The magnesium atom can coordinate with other molecules, facilitating the formation or breaking of chemical bonds. The tetrahydropyran-2-yloxy group provides steric hindrance and electronic effects that influence the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium, chloro[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-: Similar structure but with a chlorine atom instead of bromine.
Magnesium, iodo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]- is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro and iodo counterparts. The bromine atom is more reactive in substitution reactions, making this compound particularly useful in organic synthesis.
Eigenschaften
CAS-Nummer |
117021-10-0 |
|---|---|
Molekularformel |
C11H21BrMgO2 |
Molekulargewicht |
289.49 g/mol |
IUPAC-Name |
magnesium;2-hexoxyoxane;bromide |
InChI |
InChI=1S/C11H21O2.BrH.Mg/c1-2-3-4-6-9-12-11-8-5-7-10-13-11;;/h11H,1-10H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
DAWFTEOKFQRKHE-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]CCCCCOC1CCCCO1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)

![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)
![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
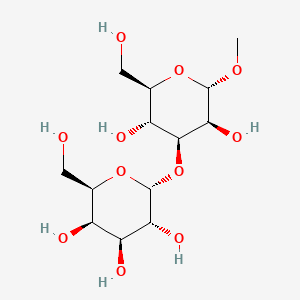
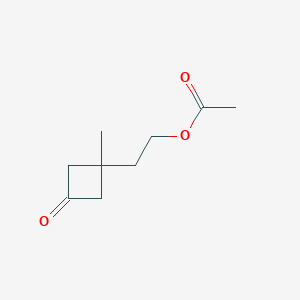


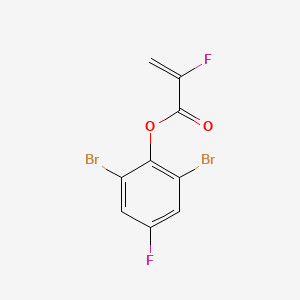
![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
